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molecular formula C7H11NO2 B8275725 2-Cyano-2-methylpentanoic acid

2-Cyano-2-methylpentanoic acid

Cat. No. B8275725
M. Wt: 141.17 g/mol
InChI Key: ODICIKUFABDORO-UHFFFAOYSA-N
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Patent
US04999130

Procedure details

0.30 g (2.1 mM) of (-)-2-cyano-2-methylpentanoic acid was dissolved in 3 ml of dry ethanol. To the mixture under stirring, 0.49 g (3.2 mM) of phosphorus oxychloride was added dropwise. After the reaction for 3 hours at 80° C., 6 ml of 1N-sodium carbonate aqueous solution was added, followed by extraction with diethyl ether. The resultant ether solution was dried on anhydrous sodium sulfate, followed by distilling-off of the solvent and distillation to obtain 0.32 g (1.9 mM) of (-)-ethyl 2-cyano-2-methylpentanoate. Yield:90%, b.p.:110° C./22 mmHg, [α]D -3.0 degrees, [α]435 -4.5 degrees, (c1, methanol)
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:10])([CH2:7][CH2:8][CH3:9])[C:4]([OH:6])=[O:5])#[N:2].P(Cl)(Cl)(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+].[CH2:22](O)[CH3:23]>>[C:1]([C:3]([CH3:10])([CH2:7][CH2:8][CH3:9])[C:4]([O:6][CH2:22][CH3:23])=[O:5])#[N:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(#N)C(C(=O)O)(CCC)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
To the mixture under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction for 3 hours at 80° C.
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant ether solution was dried on anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
followed by distilling-off of the solvent and distillation

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)(CCC)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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